柠檬酸三铅

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

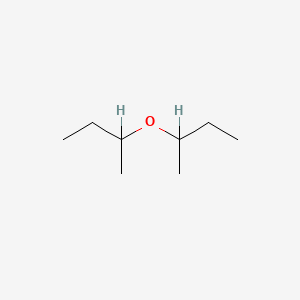

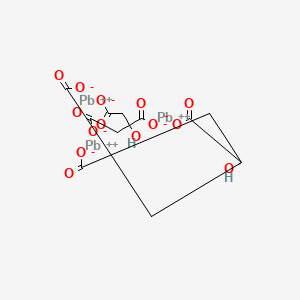

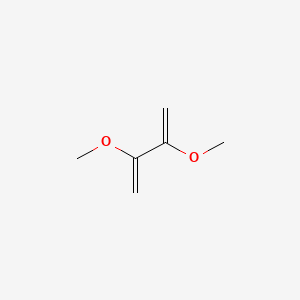

Trilead dicitrate, also known as Lead(II) citrate tribasic trihydrate, is a compound used in laboratory chemicals and the synthesis of substances . Its molecular formula is C12H10O14Pb3 and its molecular weight is 1000 g/mol.

Molecular Structure Analysis

The molecular structure of trilead dicitrate can be determined using techniques such as X-ray crystallography and electron diffraction . These techniques allow for the determination of three-dimensional molecular structures, even from sub-μm microcrystals .科学研究应用

柠檬酸铅在科学研究中的应用:柠檬酸铅,也称为柠檬酸三铅,是一种用途广泛的化合物,在科学研究中有多种应用。以下是对现有信息总结的潜在应用概述:

铅离子检测

它可能参与水中铅离子检测技术,包括分光光度法和电化学技术等多种方法 .

材料合成

柠檬酸铅用作材料合成的前驱体,例如在废铅酸电池浆料的绿色回收中 .

纳米粒子生产

它用于铅基纳米粒子的生物合成,这些纳米粒子在传感器、陶瓷、玻璃、颜料、电池和太阳能电池中都有应用 .

物理化学研究

作用机制

Target of Action

Trilead dicitrate, also known as lead citrate, is primarily used as an enhancer for heavy metal staining in electron microscopy . This compound binds to osmium and uranyl acetate, enhancing contrast in many cellular structures .

Mode of Action

The interaction of trilead dicitrate with its targets results in enhanced contrast in cellular structures. This is achieved by the binding of lead citrate to osmium and uranyl acetate . The binding of lead citrate to these targets enhances the visibility of various cellular structures under electron microscopy, making it a valuable tool in cellular and molecular biology research .

Biochemical Pathways

The biochemical pathways affected by trilead dicitrate are primarily related to the visualization of cellular structures. By binding to osmium and uranyl acetate, lead citrate enhances the contrast in many cellular structures, affecting the pathway of electron microscopy imaging . This allows for a more detailed examination of cellular structures and their functions .

Result of Action

The primary result of trilead dicitrate’s action is the enhanced contrast in cellular structures when viewed under electron microscopy . This enhanced contrast allows for a more detailed and clear visualization of various cellular structures, aiding in the study and understanding of cellular and molecular biology .

实验室实验的优点和局限性

Trilead dicitrate has several advantages for use in laboratory experiments. It is non-toxic, has a low melting point, and is relatively inexpensive. Additionally, it is stable in aqueous solutions and can form complexes with a wide range of metal ions. However, it has some limitations, such as its tendency to form insoluble precipitates with certain metal ions, and its low solubility in organic solvents.

未来方向

There are a number of potential future directions for research on Trilead dicitrate. These include further studies into its biochemical and physiological effects, its use as a food additive and insecticide, and its potential as a catalyst in organic reactions. Additionally, further research could be conducted into its ability to form complexes with metal ions, its solubility in organic solvents, and its potential applications in the pharmaceutical industry.

安全和危害

Trilead dicitrate is classified as having acute toxicity, both oral (Category 4, H302) and inhalation (Category 4, H332). It may cause cancer (Carcinogenicity Category 1B, H350) and may cause damage to organs through prolonged or repeated exposure (Specific target organ toxicity - repeated exposure Category 2, H373). It is very toxic to aquatic life with long-lasting effects (Short-term (acute) aquatic hazard Category 1, H400; Long-term (chronic) aquatic hazard Category 1, H410) .

属性

| { "Design of the Synthesis Pathway": "Trilead dicitrate can be synthesized by reacting lead oxide with citric acid in the presence of water. The reaction results in the formation of trilead dicitrate and water as a byproduct.", "Starting Materials": [ "Lead oxide", "Citric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 1 mole of lead oxide in 3 moles of water.", "Step 2: Add 2 moles of citric acid to the lead oxide solution.", "Step 3: Heat the mixture to 80-90°C and stir for 2-3 hours.", "Step 4: Filter the resulting solution to remove any impurities.", "Step 5: Allow the solution to cool and crystallize.", "Step 6: Collect the trilead dicitrate crystals by filtration and wash with cold water.", "Step 7: Dry the crystals at 100°C for 2-3 hours to obtain the final product." ] } | |

CAS 编号 |

512-26-5 |

分子式 |

C6H8O7Pb |

分子量 |

399 g/mol |

IUPAC 名称 |

2-hydroxypropane-1,2,3-tricarboxylate;lead(2+) |

InChI |

InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI 键 |

JNLCUVJKTXKKSG-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pb+2].[Pb+2].[Pb+2] |

规范 SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |

其他 CAS 编号 |

14450-60-3 512-26-5 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of lead citrate?

A1: Lead citrate has a molecular formula of Pb3(C6H5O7)2 []. Its molecular weight is 985.76 g/mol [].

Q2: Are there any spectroscopic data available for lead citrate?

A2: Yes, researchers have used several techniques to characterize lead citrate. For example, X-ray diffraction (XRD) analysis reveals information about its crystal structure [, , ]. Thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) provide insights into its thermal decomposition behavior [].

Q3: What is the typical morphology of lead citrate crystals?

A3: The morphology of lead citrate crystals can vary depending on synthesis conditions. Studies report morphologies ranging from crystal flakes [] and columnar structures [, ] to sheets and rods [].

Q4: How does the dissolution of lead citrate in sodium citrate solution behave?

A5: The dissolution of lead citrate in sodium citrate solution is significantly influenced by temperature, sodium citrate concentration, and the presence of citric acid. Higher temperatures and increased sodium citrate concentrations enhance dissolution []. Interestingly, adding citric acid to the solution actually inhibits the dissolution of lead citrate [].

Q5: What is a prominent application of lead citrate in scientific research?

A6: Lead citrate is widely utilized as an electron-opaque stain in electron microscopy []. It enhances the electron-scattering properties of biological materials, allowing for better visualization of cellular components like cytoplasmic membranes, ribosomes, glycogen, and nuclear material [].

Q6: How does lead citrate function as an electron microscopy stain?

A7: Lead citrate, soluble in basic solutions, acts as a chelating agent with a strong affinity for lead ions []. When applied to biological samples, tissue binding sites, often organophosphates or other anionic species, sequester lead from the lead citrate solution, resulting in selective staining [].

Q7: Can lead citrate be used as a precursor in material synthesis?

A8: Yes, lead citrate serves as a key precursor in the green recycling of spent lead-acid battery paste []. It can be further processed to yield lead oxide powders [, ] and even hierarchical porous carbon monoliths and lead/carbon composites [].

Q8: What are the advantages of using lead citrate in lead-acid battery recycling?

A10: Utilizing lead citrate in lead-acid battery recycling offers a greener alternative to conventional high-temperature pyrometallurgical processes []. The latter generates significant environmental concerns due to the release of sulfur dioxide gas and lead particulates []. Lead citrate synthesis, often carried out at room temperature, avoids these drawbacks and contributes to a more sustainable recycling process [, ].

Q9: How does the presence of hydrogen peroxide affect the lead citrate synthesis from lead waste?

A11: When the lead waste contains PbO, the addition of hydrogen peroxide to the citric acid solution enhances the formation of lead citrate. Optimal results are achieved with a PbO to hydrogen peroxide molar ratio ranging from 1:0.1 to 1:4, and a PbO to citric acid molar ratio ranging from 1:1 to 1:7 [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)